molecular formula C12H8N4O5 B2471509 (E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine CAS No. 303987-37-3

(E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine

Cat. No.: B2471509
CAS No.: 303987-37-3
M. Wt: 288.219
InChI Key: USYKHHLZRXDIQE-RIYZIHGNSA-N
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Description

The compound (E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine is a Schiff base derivative characterized by a conjugated imine (-CH=N-) linkage between a 3-nitrophenyl group and a 3-nitropyridin-2-yloxy moiety. Its E-configuration ensures planar geometry, facilitating π-π stacking and electronic conjugation, which are critical for applications in coordination chemistry and pharmacology .

Properties

IUPAC Name

(E)-1-(3-nitrophenyl)-N-(3-nitropyridin-2-yl)oxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O5/c17-15(18)10-4-1-3-9(7-10)8-14-21-12-11(16(19)20)5-2-6-13-12/h1-8H/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYKHHLZRXDIQE-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine typically involves the condensation of 3-nitrobenzaldehyde with 3-nitropyridin-2-ylamine under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Differences vs. Target Compound Key Properties/Applications Reference
N-(2,3-Dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]amine Dichlorophenyl substituent instead of nitropyridinyloxy group Molecular weight: 295.12 g/mol; CAS: 116465-42-0
MMINA Indole-acetohydrazide backbone appended to the Schiff base Hepatoprotective, nephroprotective activity
(E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine Dimethylamine substituent; lacks oxy linkage to pyridine CAS: 343569-94-8; Thermostability studies
{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine Thioether linkage instead of oxy; amine substituent on phenyl Molecular weight: 247.28 g/mol
N-(Acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine Acetyloxy group replaces nitropyridinyloxy CAS: 808101-24-8; Supplier data

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitro substituent on both phenyl and pyridine rings enhances electrophilicity, influencing reactivity in metal coordination (e.g., with transition metals) .
  • Pharmacological Activity : MMINA’s indole core improves bioavailability compared to simpler Schiff bases, demonstrating reduced oxidative stress in vivo .

Contrasts :

  • MMINA’s hydrazide group enables hydrogen bonding with biological targets (e.g., enzymes), whereas the target compound’s pyridinyloxy group may favor intercalation or metal chelation .

Physicochemical Properties

Property Target Compound (Inferred) MMINA N-(2,3-Dichlorophenyl) Analog
Molecular Weight ~300–320 g/mol 353.34 g/mol 295.12 g/mol
Solubility Low (polar aprotic solvents) Moderate (DMSO) Low (non-polar solvents)
Thermal Stability High (conjugated system) Moderate High (rigid structure)
Crystallinity Likely crystalline Amorphous Crystalline (NIST data)

Notes:

  • The nitropyridine moiety in the target compound may enhance solubility in polar solvents compared to purely aromatic analogs .
  • Dichlorophenyl analogs exhibit higher crystallinity, as evidenced by NIST-standardized data .

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